3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
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Overview
Description
3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of nitro compounds It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by the introduction of the thiazole ring through cyclization reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of biological molecules. The thiazole ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
- This compound
- This compound
Uniqueness: The presence of multiple nitro groups and the thiazole ring makes this compound unique compared to other nitrobenzamide derivatives
Properties
IUPAC Name |
3-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c22-16(12-4-2-6-14(9-12)21(25)26)19-17-18-10-15(27-17)8-11-3-1-5-13(7-11)20(23)24/h1-7,9-10H,8H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBHQOMDQNYXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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